Fen1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

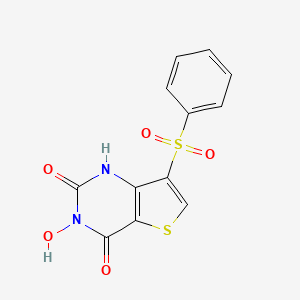

Molecular Formula |

C12H8N2O5S2 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

7-(benzenesulfonyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H8N2O5S2/c15-11-10-9(13-12(16)14(11)17)8(6-20-10)21(18,19)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |

InChI Key |

JBDRLOXEKRVFOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)N(C3=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fen1-IN-6 and the Therapeutic Promise of FEN1 Inhibition in BRCA-Deficient Cancers: A Technical Guide

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity. As a structure-specific nuclease, FEN1 is integral to several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER).[1][2][3][4] Its precise cleavage of 5' DNA flaps is essential for preventing mutations and maintaining genomic stability.[4][5] Given its fundamental role, dysregulation of FEN1 expression is linked to various cancers, including breast, ovarian, and lung cancer, often correlating with increased genomic instability and resistance to chemotherapy.[6][7]

This guide explores the burgeoning therapeutic strategy of targeting FEN1, with a focus on its potential in cancers characterized by deficiencies in the BRCA1 or BRCA2 genes. The core of this strategy lies in the concept of synthetic lethality, a phenomenon where the simultaneous loss of two non-essential genes or pathways results in cell death, while the loss of either one alone is tolerated.[8] For BRCA-deficient tumors, which have a compromised homologous recombination (HR) pathway for DNA repair, the inhibition of a compensatory repair pathway can be selectively lethal.[8][9][10] FEN1 has emerged as a promising synthetic lethal partner to BRCA deficiency, and small molecule inhibitors like Fen1-IN-6 represent a novel class of targeted therapeutics.

The Principle of Synthetic Lethality: FEN1 Inhibition in BRCA-Deficient Cells

BRCA1 and BRCA2 are tumor suppressor genes that play a pivotal role in the error-free repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[8] Cancers with mutations in these genes are HR-deficient and rely heavily on alternative, more error-prone DNA repair pathways for survival.[11]

FEN1 is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative DSB repair mechanism.[11] Furthermore, its roles in resolving stalled replication forks and processing DNA flaps are critical for preventing the accumulation of single-strand breaks (SSBs).[12][13] When DNA replication forks encounter these unrepaired SSBs, they can collapse, leading to the formation of toxic DSBs.

In a healthy cell, these DSBs would be efficiently repaired by the HR pathway. However, in a BRCA-deficient cell, this primary repair mechanism is unavailable. The inhibition of FEN1 in this context creates a catastrophic scenario for the cancer cell:

-

Replication Stress: FEN1 blockade leads to an accumulation of unresolved DNA flap structures and SSBs.[12][13]

-

DSB Accumulation: The increased replication stress results in a higher frequency of collapsed replication forks and the formation of DSBs.[8][12][13]

-

Repair Pathway Failure: With the HR pathway already crippled by the BRCA mutation and the MMEJ pathway hampered by FEN1 inhibition, the cancer cell is unable to effectively repair these DSBs.[9][11]

-

Cell Death: The overwhelming burden of unrepaired DNA damage triggers cell cycle arrest and, ultimately, apoptosis or mitotic catastrophe, leading to selective killing of the BRCA-deficient cancer cells.[12][14]

This synthetic lethal interaction forms the foundation for using FEN1 inhibitors as a targeted therapy against HR-deficient cancers.[9][10]

Quantitative Data on FEN1 Inhibition

Preclinical studies have demonstrated the potent and selective activity of FEN1 inhibitors against cancer cells with BRCA mutations. The following tables summarize key quantitative findings from these studies.

Table 1: Comparative Sensitivity of BRCA-Deficient vs. Proficient Cancer Cell Lines to FEN1 Inhibitors

| Cell Line | Cancer Type | BRCA Status | FEN1 Inhibitor | EC50 / IC50 | Fold Sensitivity (BRCA-proficient / BRCA-deficient) | Reference |

| DLD1 | Colorectal | BRCA2-deficient | BSM-1516 | 350 nM | ~15-fold | [15] |

| DLD1 | Colorectal | BRCA2-wild-type | BSM-1516 | 5 µM | - | [15] |

| PEO1 | Ovarian | BRCA2-deficient | C8 | More Sensitive | Not specified | [8] |

| PEO4 | Ovarian | BRCA2-proficient | C8 | Less Sensitive | - | [8] |

Table 2: Cellular Consequences of FEN1 Inhibition in BRCA-Deficient Cells

| Cell Line (BRCA Status) | FEN1 Inhibitor | Cellular Effect | Quantitative Observation | Reference |

| PEO1 (BRCA2-deficient) | C8 | DNA Damage (γH2AX and 53BP1 foci) | Higher levels of foci compared to BRCA-proficient PEO4 cells. | [8] |

| B2MUT (BRCA2-mutant) | siRNA against FEN1 | DNA Damage (γH2AX foci) | Substantially more phospho-H2AX foci than negative control. | [9] |

| DLD1 (BRCA2-deficient) | BSM-1516 | Cell Cycle Arrest | Arrest observed, accompanied by DNA damage signaling. | [15] |

| DLD1 (BRCA2-deficient) | BSM-1516 | ssDNA Accumulation (RPA32) | Accumulation of chromatin-bound RPA32. | [6][15] |

| BRCA-deficient cell lines | C8 | DNA Synthesis (BrdU incorporation) | Markedly reduced; up to 90% of cells unable to incorporate BrdU 3 days after drug removal. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of FEN1 inhibitors.

Cell Viability and Clonogenic Assays

These assays are used to determine the sensitivity of cancer cells to a FEN1 inhibitor.

-

Objective: To measure the concentration of the inhibitor required to reduce cell viability or proliferative capacity by 50% (IC50 or EC50).

-

Methodology:

-

Cell Seeding: Isogenic pairs of BRCA-deficient and BRCA-proficient cells are seeded in 96-well plates (for viability) or 6-well plates (for clonogenic assays) at a low density.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of the FEN1 inhibitor (e.g., BSM-1516) for a specified period (e.g., 72 hours for viability, 10-14 days for clonogenic).

-

Viability Assessment: For viability assays, a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with the number of viable cells. Luminescence is read on a plate reader.

-

Clonogenic Assessment: For clonogenic assays, after the incubation period, the medium is removed, and colonies are fixed with methanol and stained with crystal violet. Colonies containing >50 cells are counted.

-

Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to calculate the EC50/IC50 values. A significant difference in these values between BRCA-deficient and proficient cells indicates selective toxicity.[15]

-

Immunofluorescence for DNA Damage Markers (γH2AX Foci Assay)

This assay quantifies the formation of DNA double-strand breaks.

-

Objective: To visualize and quantify the accumulation of DSBs by detecting the phosphorylated form of histone H2AX (γH2AX), which localizes to sites of DNA damage.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the FEN1 inhibitor or a control vehicle for various time points.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Quantification: The number of distinct fluorescent foci (representing DSBs) per nucleus is counted using automated image analysis software. A significant increase in foci in treated BRCA-deficient cells compared to controls and treated proficient cells indicates the induction of DNA damage.[8][9]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of FEN1 inhibition on cell cycle progression.

-

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

-

Methodology:

-

Cell Treatment: Cells are treated with the FEN1 inhibitor for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI stain is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Analysis software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest due to DNA damage.[12][15]

-

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental logic underpinning the use of this compound.

Caption: FEN1's core function in DNA repair pathways.

References

- 1. Functional regulation of FEN1 nuclease and its link to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. kuickresearch.com [kuickresearch.com]

- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 12. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hypersensitivity of BRCA-Deficient Cancer Cells to FEN1 Inhibition [escholarship.org]

- 15. blacksmithmedicines.com [blacksmithmedicines.com]

An In-depth Technical Guide to the Synthetic Lethality of FEN1 Inhibition

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, mechanisms, and experimental validation of Flap Endonuclease 1 (FEN1) inhibition as a synthetic lethal strategy for cancer therapy. It is designed to be a core technical resource, detailing the molecular basis of this approach, quantitative outcomes, and the requisite experimental protocols for its investigation.

Introduction: FEN1 and the Principle of Synthetic Lethality

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific nuclease essential for maintaining genomic integrity. Its canonical roles are central to two critical DNA metabolism pathways:

-

Okazaki Fragment Maturation: During lagging-strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps created by strand displacement, enabling DNA Ligase I to seal the nicks and form a continuous DNA strand.

-

Long-Patch Base Excision Repair (LP-BER): FEN1 is responsible for excising the displaced DNA flap containing a damaged base after DNA polymerases synthesize a new patch.

Given its fundamental role, FEN1 is overexpressed in numerous cancers, including breast, prostate, and ovarian cancers, often correlating with poor prognosis and resistance to chemotherapy.

Synthetic lethality is a therapeutic concept where the simultaneous loss of two genes (or the inhibition of one gene product in the context of a mutation in another) results in cell death, while the loss of either one alone is viable. This strategy offers a powerful framework for selectively targeting cancer cells that harbor specific mutations (e.g., in DNA repair genes) while sparing healthy cells. The inhibition of FEN1 has emerged as a prime example of this approach, particularly in cancers with deficiencies in the Homologous Recombination (HR) pathway.

The Core Mechanism: FEN1 Inhibition in HR-Deficient Cancers

The primary synthetic lethal partners for FEN1 are key components of the HR DNA repair pathway, most notably BRCA1 and BRCA2 .[1][2] The mechanism is rooted in the cell's response to replication stress.

-

FEN1 Inhibition: When FEN1 is inhibited, unprocessed Okazaki fragments and other 5' flaps accumulate during DNA replication. These unresolved structures lead to single-strand DNA gaps and stalled replication forks.

-

Replication Fork Collapse: Stalled replication forks are fragile and prone to collapse, resulting in highly cytotoxic DNA double-strand breaks (DSBs).

-

Divergent Fates:

-

In HR-proficient (e.g., BRCA wild-type) cells, these DSBs are efficiently and accurately repaired by the HR machinery, allowing the cells to resolve the DNA damage and survive.

-

In HR-deficient (e.g., BRCA1/2 mutant) cells, the primary pathway for high-fidelity DSB repair is compromised. The cell cannot cope with the overwhelming load of DSBs generated by FEN1 inhibition. This accumulation of unresolved DNA damage triggers cell cycle arrest, mitotic catastrophe, and ultimately, apoptotic cell death.[1][3]

-

This selective vulnerability makes FEN1 an attractive therapeutic target for the large subset of breast, ovarian, prostate, and pancreatic cancers characterized by BRCA1/2 mutations or other defects in the HR pathway.[4][5] Studies have also identified synthetic lethal interactions with other DNA damage response genes, such as MRE11A and ATM , further broadening the potential applicability of FEN1 inhibitors.[6]

Signaling Pathways and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental logic central to understanding FEN1's role and the effects of its inhibition.

Caption: FEN1's roles in Okazaki fragment maturation and LP-BER.

Caption: Divergent outcomes of FEN1 inhibition in HR-proficient vs. HR-deficient cells.

References

- 1. Hypersensitivity of BRCA-Deficient Cancer Cells to FEN1 Inhibition [escholarship.org]

- 2. pnas.org [pnas.org]

- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling Fen1-IN-6: A Potent Inhibitor of Flap Endonuclease-1

For Immediate Release

[City, State] – [Date] – A comprehensive technical overview of Fen1-IN-6, a potent small molecule inhibitor of Flap Endonuclease-1 (FEN1), is now available for researchers, scientists, and drug development professionals. This guide details the chemical properties, structure, and inhibitory activity of this compound, a compound of significant interest in the fields of oncology and DNA repair.

This compound, also identified as compound 9, has demonstrated significant potency in inhibiting FEN1 with a half-maximal inhibitory concentration (IC50) of 10 nM.[1][2][3][4] FEN1 is a critical enzyme involved in DNA replication and repair, making it a compelling target for therapeutic intervention, particularly in oncology. The inhibitor also shows activity against the related endonuclease Xeroderma Pigmentosum Complementation Group G (XPG) with an IC50 of 23 nM.[1][2][3][4]

Chemical and Physical Properties

This compound, with the CAS number 824983-84-8, possesses a molecular formula of C12H8N2O5S and a molecular weight of 324.33 g/mol .[2] The chemical structure of this compound is provided in the detailed technical guide.

| Property | Value |

| Compound Name | This compound (compound 9) |

| CAS Number | 824983-84-8 |

| Molecular Formula | C12H8N2O5S |

| Molecular Weight | 324.33 g/mol |

| FEN1 IC50 | 10 nM |

| XPG IC50 | 23 nM |

Mechanism of Action and Therapeutic Potential

FEN1 plays a crucial role in the maturation of Okazaki fragments during lagging strand DNA synthesis and in long-patch base excision repair. By inhibiting FEN1, compounds like this compound can disrupt these vital cellular processes, leading to an accumulation of DNA damage and subsequent cell death. This mechanism is of particular interest in cancer therapy, where tumor cells often exhibit a higher reliance on specific DNA repair pathways for survival. The inhibition of FEN1 can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Experimental Protocols

The inhibitory activity of this compound against FEN1 was determined using a fluorescence resonance energy transfer (FRET)-based assay. A detailed protocol for this assay, including the specific DNA substrate and reaction conditions, is outlined in the full technical guide.

FEN1 Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of this compound against FEN1.

Signaling Pathway Implication

The inhibition of FEN1 by this compound has direct implications for the DNA damage response (DDR) pathway. By blocking FEN1's function in DNA replication and repair, this compound can trigger the activation of upstream DDR kinases such as ATM and ATR, leading to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway showing the effect of this compound.

This in-depth technical guide serves as a valuable resource for the scientific community, providing foundational data and methodologies to accelerate research and development efforts targeting FEN1.

Contact: [Insert Contact Information]

References

The Impact of FEN1 Inhibition on Okazaki Fragment Maturation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing an essential role in the maturation of Okazaki fragments on the lagging strand. Its dysfunction is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effect of FEN1 inhibition on Okazaki fragment maturation, with a focus on a representative N-hydroxyurea-based inhibitor. We will detail the molecular mechanisms, provide comprehensive experimental protocols for assessing FEN1 inhibition, and present quantitative data to illustrate the inhibitor's impact. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.

Introduction: The Critical Role of FEN1 in Okazaki Fragment Maturation

During lagging strand DNA synthesis, DNA is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous strand. This process, termed Okazaki fragment maturation, is a highly coordinated multi-step pathway.[1][2]

Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a pivotal role in this process by recognizing and cleaving the 5' flap structures that are formed when DNA polymerase displaces the RNA-DNA primer of the preceding Okazaki fragment.[3][4] This action creates a ligatable nick, which is then sealed by DNA ligase I, completing the maturation process.[5] FEN1's precise activity is crucial for maintaining genomic stability; its deficiency can lead to the accumulation of unprocessed Okazaki fragments, resulting in DNA breaks and genomic instability, which are hallmarks of cancer.[1][6]

Given its critical function and overexpression in many cancers, FEN1 has emerged as a promising target for anticancer therapies.[7][8] Small molecule inhibitors of FEN1 are being developed to exploit the reliance of cancer cells on this enzyme for their rapid proliferation and to induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][8]

This guide will focus on the effects of a representative N-hydroxyurea-based FEN1 inhibitor, hereafter referred to as FEN1-IN-1, on Okazaki fragment maturation. While the user's query specified "Fen1-IN-6," no publicly available data could be found for a compound with this designation. Therefore, FEN1-IN-1, a well-characterized inhibitor from the same chemical series, will be used as a surrogate to provide a comprehensive technical overview.

Mechanism of Action of FEN1-IN-1

FEN1-IN-1 is a potent and selective inhibitor of FEN1's endonuclease activity. Its mechanism of action involves binding to the active site of FEN1 and chelating the essential magnesium ions required for catalysis.[3] This binding prevents the proper positioning of the DNA substrate and blocks the cleavage of the 5' flap, thereby halting Okazaki fragment maturation.

The inhibition of FEN1 by FEN1-IN-1 leads to the persistence of unprocessed 5' flaps, which can stall replication forks and induce DNA damage responses.[9] In cancer cells, which often have a high replicative stress, this can lead to the accumulation of DNA double-strand breaks and ultimately trigger apoptosis or senescence.[6][9]

Quantitative Data on FEN1-IN-1 Activity

The following tables summarize the quantitative data for FEN1-IN-1 from various in vitro and cellular assays.

Table 1: In Vitro Inhibition of FEN1 Activity

| Assay Type | Substrate | Inhibitor | IC50 (µM) | Reference |

| Fluorescence-based Cleavage Assay | 5'-flap DNA | FEN1-IN-1 | 0.5 - 2.0 | [10] |

| Radio-enzymatic Assay | 5'-flap DNA | FEN1-IN-1 | ~1.0 | [9] |

Table 2: Cellular Effects of FEN1-IN-1

| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |

| HCT116 (Colon Cancer) | Clonogenic Survival | Cell Viability | 5 - 10 | [9] |

| HeLa (Cervical Cancer) | MTT Assay | Cell Proliferation | ~15 | [3] |

| PEO1 (Ovarian Cancer, BRCA2 deficient) | Clonogenic Survival | Cell Viability | ~3 | [6] |

| PEO4 (Ovarian Cancer, BRCA2 proficient) | Clonogenic Survival | Cell Viability | >10 | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Okazaki Fragment Maturation and its Inhibition

The following diagram illustrates the central role of FEN1 in Okazaki fragment maturation and how its inhibition by FEN1-IN-1 disrupts this process, leading to DNA damage.

Caption: FEN1's role in Okazaki fragment maturation and its inhibition by FEN1-IN-1.

Experimental Workflow for FEN1 Inhibition Assay

This diagram outlines a typical workflow for a fluorescence-based in vitro assay to determine the IC50 of a FEN1 inhibitor.

Caption: Workflow for a fluorescence-based FEN1 inhibition assay.

Detailed Experimental Protocols

In Vitro FEN1 Fluorescence-Based Inhibition Assay

This protocol is adapted from established methods for measuring FEN1 activity.[10][11]

Materials:

-

Recombinant human FEN1 enzyme

-

Fluorescently labeled DNA substrate: A synthetic oligonucleotide substrate with a 5' flap containing a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned such that cleavage of the flap results in an increase in fluorescence.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.

-

FEN1-IN-1 (or other test compound) serially diluted in DMSO.

-

384-well black, flat-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a 2X solution of FEN1 enzyme in assay buffer.

-

Prepare a 2X solution of the fluorescent DNA substrate in assay buffer.

-

In the 384-well plate, add 2 µL of the serially diluted FEN1-IN-1 or DMSO (vehicle control).

-

Add 10 µL of the 2X FEN1 enzyme solution to each well.

-

Gently mix and pre-incubate the plate for 15 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 8 µL of the 2X DNA substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements.

-

Record the fluorescence intensity every 60 seconds for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay for FEN1 Inhibition: Clonogenic Survival Assay

This protocol assesses the long-term effect of FEN1 inhibition on the ability of single cells to form colonies.[6][12]

Materials:

-

Cancer cell line of interest (e.g., HCT116, PEO1).

-

Complete cell culture medium.

-

FEN1-IN-1 (or other test compound).

-

6-well plates.

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of FEN1-IN-1 or DMSO (vehicle control) in fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the DMSO-treated control.

-

Plot the surviving fraction against the inhibitor concentration to assess the dose-dependent effect on cell survival.

Analysis of Okazaki Fragments

This protocol provides a general workflow for the analysis of Okazaki fragments, which can be adapted to study the effects of FEN1 inhibition.[13][14]

Materials:

-

Cells treated with FEN1-IN-1 or control.

-

DNA extraction reagents.

-

Denaturing agarose gel electrophoresis system.

-

Southern blotting apparatus and reagents.

-

Radioactively or fluorescently labeled probes specific for the lagging strand.

Procedure:

-

Treat cells with FEN1-IN-1 for the desired time.

-

Harvest the cells and gently lyse them to isolate genomic DNA, taking care to minimize shearing.

-

Denature the DNA to separate the strands.

-

Separate the DNA fragments by size using denaturing agarose gel electrophoresis.

-

Transfer the separated DNA fragments to a membrane (e.g., nylon) via Southern blotting.

-

Hybridize the membrane with a labeled probe specific for the lagging strand.

-

Visualize the labeled Okazaki fragments using an appropriate detection method (e.g., autoradiography or fluorescence imaging).

-

Analyze the size distribution and abundance of Okazaki fragments. Inhibition of FEN1 is expected to lead to an accumulation of shorter, unprocessed fragments.

Conclusion

The inhibition of FEN1 represents a promising strategy for cancer therapy, particularly for tumors with existing DNA repair deficiencies. This technical guide has provided a comprehensive overview of the impact of a representative FEN1 inhibitor, FEN1-IN-1, on the critical process of Okazaki fragment maturation. The detailed mechanisms, quantitative data, and experimental protocols presented herein are intended to equip researchers and drug development professionals with the knowledge and tools necessary to further investigate FEN1 as a therapeutic target and to develop novel inhibitors with enhanced efficacy and selectivity. Further research into the nuances of FEN1 inhibition and its downstream cellular consequences will undoubtedly pave the way for new and effective cancer treatments.

References

- 1. Okazaki fragment maturation: DNA flap dynamics for cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanistic investigation of human maturation of Okazaki fragments reveals slow kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 10. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and sequencing of Okazaki fragments in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and Sequencing of Okazaki Fragments in S. cerevisiae | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Fen1-IN-6 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2][3] Its overexpression is observed in numerous cancers, including breast, ovarian, lung, and pancreatic cancer, and is often associated with increased genomic instability and resistance to chemotherapy.[4][5] Inhibition of FEN1 presents a promising therapeutic strategy, particularly in cancers with existing defects in DNA damage response (DDR) pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2] Fen1-IN-6 is a small molecule inhibitor of FEN1, and these application notes provide a comprehensive protocol for its cellular characterization in cancer cell lines.

Principle of the Assay

The cellular assays described herein are designed to evaluate the anti-cancer efficacy of this compound by measuring its impact on cell viability, long-term proliferative capacity, and its ability to induce DNA damage. The central hypothesis is that by inhibiting FEN1, this compound will lead to an accumulation of DNA damage, particularly in cancer cells with compromised DNA repair mechanisms, ultimately resulting in cell cycle arrest and cell death.[2][3][4]

Data Presentation

The following table summarizes representative quantitative data for FEN1 inhibitors in various cancer cell lines. Note that specific values for this compound should be determined empirically.

| Cancer Type | Cell Line | Genetic Background | FEN1 Inhibitor | Assay Type | IC50/GI50 (µM) | Reference |

| Ovarian Cancer | PEO1 | BRCA2-deficient | C8 | Clonogenic Survival | ~3 | [6] |

| Ovarian Cancer | PEO4 | BRCA2-revertant | C8 | Clonogenic Survival | >12.5 | [6] |

| Lung Cancer | A549 | - | C20 | Cell Proliferation | 12.5 | [7] |

| Lung Cancer | H1299 | - | C20 | Cell Proliferation | 22.1 | [7] |

| Lung Cancer | H460 | - | C20 | Cell Proliferation | 20.8 | [7] |

| Triple-Negative Breast Cancer | MDA-MB-231 | - | Arsenic Trioxide (ROS inducer, FEN1 involved in repair) | MTT | 11.22 (48h) | [8] |

| Triple-Negative Breast Cancer | MDA-MB-468 | - | Arsenic Trioxide (ROS inducer, FEN1 involved in repair) | MTT | 6.02 (48h) | [8] |

| Colorectal Cancer | HCT-116 | MRE11A-deficient (MSI) | Compound 1 (N-hydroxyurea series) | Clonogenic Survival | Sensitive | [9] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

Materials:

-

Cancer cell lines of interest (e.g., BRCA-proficient and -deficient lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to form a colony.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well or 12-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[6]

-

Treat the cells with various concentrations of this compound for 3 days.[6]

-

After 3 days, replace the drug-containing medium with fresh, drug-free medium.[6]

-

Allow the cells to grow for 10-14 days, until visible colonies are formed.

-

Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

DNA Damage Response Assay (γH2AX Foci Formation)

This immunofluorescence-based assay detects the formation of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cancer cell lines

-

This compound

-

Glass coverslips in culture plates

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a culture plate and allow them to adhere.

-

Treat the cells with this compound at a concentration around the IC50 for 24-48 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per cell. An increase in foci indicates DNA damage.[2]

Mandatory Visualizations

Caption: Workflow for evaluating the cellular effects of this compound.

Caption: FEN1's crucial roles in DNA replication and repair pathways.

Caption: Proposed mechanism of action for this compound in cancer cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 4. kuickresearch.com [kuickresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Fen1-IN-6 in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a pivotal role in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1] Its overexpression in various cancers has made it a promising target for anticancer therapies. Fen1-IN-6 is a potent inhibitor of FEN1 with an in vitro IC50 of 10 nM. This document provides a detailed protocol for assessing the cytotoxic effects of this compound using a clonogenic survival assay, a gold-standard method to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.

Mechanism of Action: FEN1 in DNA Repair

FEN1 is a structure-specific nuclease essential for maintaining genomic stability. In the context of DNA damage, particularly oxidative stress, FEN1 participates in the long-patch base excision repair (LP-BER) pathway. This pathway is activated when single-strand breaks with 5'-oxidized deoxyribose lesions are resistant to the action of DNA polymerase β. In LP-BER, a DNA polymerase synthesizes a short stretch of DNA, displacing the damaged strand to create a 5'-flap, which is then excised by FEN1.[2] DNA ligase then seals the nick to complete the repair process. Inhibition of FEN1 disrupts this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Data Presentation: Efficacy of FEN1 Inhibitors

The following table summarizes quantitative data from studies utilizing various FEN1 inhibitors in cancer cell lines. While specific clonogenic survival data for this compound is not yet widely published, the provided data for other FEN1 inhibitors can serve as a reference for expected efficacy and for designing experiments with this compound. It is important to note that cellular EC50 values can be significantly higher than in vitro IC50 values.[3][4]

| FEN1 Inhibitor | Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference |

| C20 | A549 | Non-small-cell lung cancer | Cell Proliferation | IC50 | 12.5 µM | [1] |

| C20 | H1299 | Non-small-cell lung cancer | Cell Proliferation | IC50 | 22.1 µM | [1] |

| C20 | H460 | Non-small-cell lung cancer | Cell Proliferation | IC50 | 20.8 µM | [1] |

| SC13 | HeLa | Cervical Cancer | Cell Viability | Survival Rate (with IR) | 54.5% (inhibitor alone) | [5] |

| FEN1-IN-4 | MDA-MB-468, BT-549, etc. | Breast Cancer | Clonogenic Survival | Survival Fraction | Cell line-dependent reduction | [6] |

Experimental Protocols

Protocol 1: Clonogenic Survival Assay with this compound

This protocol outlines the steps to determine the long-term survival of cancer cells after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, or a cell line with known DNA repair deficiencies)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution prepared in DMSO)

-

6-well plates or 100 mm dishes

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

-

Seed a low density of cells into 6-well plates or 100 mm dishes. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control group after the incubation period. A typical starting range is 200-1000 cells per well for a 6-well plate.

-

Allow cells to attach for 18-24 hours in the incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Based on the in vitro IC50 of 10 nM and data from other FEN1 inhibitors, a starting concentration range of 0.01 µM to 50 µM is recommended. A vehicle control (DMSO) must be included.

-

Remove the medium from the plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells with the inhibitor for a defined period. A typical treatment duration is 24 to 72 hours.

-

-

Colony Formation:

-

After the treatment period, remove the medium containing this compound.

-

Wash the cells gently with PBS.

-

Add fresh, drug-free complete medium to each well/dish.

-

Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells. Change the medium every 2-3 days to ensure nutrient availability.

-

-

Colony Staining and Counting:

-

Aspirate the medium from the plates.

-

Gently wash the plates with PBS.

-

Fix the colonies by adding 1-2 mL of a 1:3 acetic acid:methanol solution for 5-10 minutes.

-

Remove the fixation solution and stain the colonies with Crystal Violet solution for 15-30 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies containing at least 50 cells in each well/dish.

-

-

Data Analysis:

-

Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells seeded) x 100%

-

Surviving Fraction (SF): SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))

-

Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: FEN1's role in the Long-Patch Base Excision Repair pathway.

Experimental Workflow Diagram

Caption: Workflow for a clonogenic survival assay with this compound.

References

- 1. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Inducing Synthetic Lethality with FEN1 Inhibitors in BRCA2 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality offers a promising avenue for targeted cancer therapy. It arises when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of these genes is viable.[1][2] Cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, are prime candidates for synthetic lethality-based treatments.[1][2]

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in Okazaki fragment processing and long-patch base excision repair (LP-BER).[1][3][4] Inhibition of FEN1 in cells with a compromised HR pathway, such as those with BRCA2 mutations, leads to the accumulation of unresolved DNA replication intermediates and DSBs.[3][5] These cells are unable to repair the damage, resulting in replication stress, genomic instability, and ultimately, cell death.[3][5] This makes FEN1 an attractive therapeutic target for cancers with HR defects.[1][6]

These application notes provide an overview of the preclinical data and detailed protocols for investigating the synthetic lethal relationship between FEN1 inhibition and BRCA2 deficiency. While the specific inhibitor "Fen1-IN-6" is not extensively documented in the available literature, the data and protocols presented here are based on studies using other potent FEN1 inhibitors and provide a comprehensive framework for evaluating novel FEN1-targeting compounds.

Data Presentation

The following tables summarize the quantitative effects of FEN1 inhibitors on BRCA2 mutant cells compared to their BRCA2-proficient counterparts.

Table 1: Cellular Sensitivity to FEN1 Inhibition

| Cell Line | BRCA2 Status | FEN1 Inhibitor | EC50 / IC50 | Fold Sensitivity (vs. WT) | Reference |

| DLD-1 | Wild-Type | BSM-1516 | 5 µM | - | [7][8] |

| DLD-1 | Deficient | BSM-1516 | 350 nM | ~15-fold | [7][8] |

| PEO4 | Revertant (Proficient) | FEN1 inhibitor | Less Sensitive | - | [5] |

| PEO1 | Mutant (Deficient) | FEN1 inhibitor | More Sensitive | Significantly Higher | [5] |

Table 2: Induction of DNA Damage Markers Following FEN1 Inhibition

| Cell Line | BRCA2 Status | Treatment | DNA Damage Marker | Observation | Reference |

| PEO1 | Deficient | FEN1 inhibitor (C8) | γH2AX / 53BP1 foci | Time-dependent increase in foci; higher levels of 53BP1 foci compared to PEO4 | [1] |

| PEO4 | Proficient | FEN1 inhibitor (C8) | γH2AX foci | Time-dependent increase in foci | [1] |

| PEO1 | Deficient | FEN1 siRNA | γH2AX foci | Significant increase in foci accumulation | [5] |

| Cal-27 | Not Specified | FEN1 shRNA | γH2AX / 53BP1 foci | Significant increase in foci formation | [9] |

Table 3: Effects of FEN1 Inhibition on Cell Cycle and Apoptosis in BRCA2 Deficient Cells

| Cell Line | BRCA2 Status | Treatment | Effect on Cell Cycle | Induction of Apoptosis | Reference |

| PEO1 | Deficient | FEN1 siRNA | S-phase arrest | Increased apoptosis | [5] |

| DLD-1 | Deficient | BSM-1516 | Cell cycle arrest | Not specified | [7][8] |

Signaling Pathways and Mechanisms

The synthetic lethal interaction between FEN1 inhibition and BRCA2 deficiency is rooted in the distinct and complementary roles these proteins play in maintaining genomic stability.

Caption: Synthetic lethality in BRCA2 mutant cells.

In healthy cells, FEN1 processes Okazaki fragments during DNA replication, and BRCA2 mediates the repair of any resulting DSBs through HR. When FEN1 is inhibited in BRCA2-deficient cells, unprocessed 5' flaps accumulate, leading to increased replication stress and the formation of DSBs.[3][5] Due to the absence of functional BRCA2, these cells cannot repair the DSBs via HR, leading to catastrophic genomic instability and cell death.[5][6]

Experimental Protocols

Detailed methodologies for key experiments to validate the synthetic lethal interaction are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

Workflow:

Caption: Workflow for CellTiter-Glo® viability assay.

Protocol:

-

Cell Seeding: Seed BRCA2-deficient and proficient cells in opaque-walled 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[10] Include wells with medium only for background measurements.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the FEN1 inhibitor (e.g., this compound) in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours.[10]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (medium only) from all experimental wells. Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value for each cell line.

Western Blot for Apoptosis and DNA Damage Markers

This protocol is for detecting the cleavage of PARP (a hallmark of apoptosis) and the phosphorylation of H2AX (γH2AX, a marker of DSBs).[11][12]

Workflow:

Caption: Western blot experimental workflow.

Protocol:

-

Sample Preparation: Seed cells in 6-well plates and treat with the FEN1 inhibitor at a concentration known to induce cell death (e.g., 2x IC50) for various time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.[11][12]

Immunofluorescence for DNA Damage Foci (γH2AX)

This method allows for the direct visualization and quantification of DSBs within individual cells.[13][14]

Workflow:

Caption: Immunofluorescence staining workflow.

Protocol:

-

Cell Culture: Seed cells on sterile glass coverslips placed in a 12-well or 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the FEN1 inhibitor at the desired concentration and for the desired time.

-

Fixation: Wash the cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

-

Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash twice with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody: Incubate the cells with a primary antibody against γH2AX diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci per cell indicates increased DNA damage.

Conclusion

The inhibition of FEN1 represents a robust strategy for inducing synthetic lethality in BRCA2-deficient cancer cells. Preclinical data consistently demonstrate that FEN1 inhibitors selectively target and kill these HR-deficient cells by exacerbating replication stress and causing an accumulation of irreparable DNA damage.[1][5][6] The protocols outlined in this document provide a comprehensive framework for researchers to evaluate novel FEN1 inhibitors like this compound, quantify their potency and selectivity, and elucidate their mechanism of action. This targeted approach holds significant promise for the development of new therapies for patients with BRCA-mutated cancers.

References

- 1. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newatlas.com [newatlas.com]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]

- 9. Down-regulation of DNA key protein-FEN1 inhibits OSCC growth by affecting immunosuppressive phenotypes via IFN-γ/JAK/STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.3. Cell Viability Assay [bio-protocol.org]

- 11. youtube.com [youtube.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Detecting FEN1 Protein Levels: A Detailed Western Blot Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the detection and quantification of Flap Endonuclease 1 (FEN1) protein levels in cell lysates using Western blotting. FEN1 is a critical enzyme involved in DNA replication and repair, making it a key target in cancer research and drug development.[1][2][3] Accurate measurement of FEN1 expression is crucial for understanding its role in cellular processes and its potential as a therapeutic target.

Introduction to FEN1

Flap Endonuclease 1 (FEN1) is a structure-specific nuclease that plays an essential role in two major cellular pathways: Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER).[1][4] It possesses both 5'-flap endonuclease and 5'-3' exonuclease activities.[5][6] Through its interaction with Proliferating Cell Nuclear Antigen (PCNA), FEN1 is recruited to sites of DNA replication and repair to process DNA flap structures, ensuring genomic stability.[7] Dysregulation of FEN1 expression has been linked to various cancers, and its overexpression is often associated with tumor progression and poor prognosis.[8][9]

FEN1 Signaling and DNA Repair Pathway

FEN1 is a key player in maintaining genome integrity. The diagram below illustrates its central role in DNA replication and repair pathways.

Experimental Protocols

This section details the step-by-step protocol for performing a Western blot to detect FEN1 protein.

Experimental Workflow Overview

The following diagram outlines the major steps in the Western blot procedure for FEN1 detection.

Sample Preparation (Cell Lysis)

Given that FEN1 is a nuclear protein, a lysis buffer that can effectively solubilize nuclear proteins is recommended. RIPA buffer is a suitable choice.[10][11][12]

Materials:

-

Cultured cells (e.g., HeLa, Jurkat as positive controls)[6][7][13]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA Lysis Buffer (see table below for recipe)

-

Protease and Phosphatase Inhibitor Cocktails

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish. Use approximately 1 mL for a 10 cm dish.

-

Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]

-

Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

Protein Quantification

It is essential to determine the protein concentration of each lysate to ensure equal loading onto the gel. The Bicinchoninic Acid (BCA) assay is a commonly used method.

Procedure:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit, following the manufacturer's instructions.

-

Based on the concentrations, calculate the volume of lysate needed to load 20-30 µg of total protein per lane.[14]

SDS-PAGE

For a protein of FEN1's size (~42-48 kDa), a 10% or 12.5% polyacrylamide gel is recommended for optimal resolution.[5][6][7][13][15]

Materials:

-

Polyacrylamide gels (10% or 12.5%)

-

1X SDS-PAGE Running Buffer

-

2X Laemmli Sample Buffer

-

Protein molecular weight marker

-

Electrophoresis apparatus and power supply

Procedure:

-

Prepare the protein samples by mixing the calculated volume of lysate with an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]

-

Load 20-30 µg of each protein sample and a molecular weight marker into the wells of the polyacrylamide gel.

-

Place the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.

-

Run the gel at a constant voltage. A common starting point is to run at a lower voltage (e.g., 75V) for the first 30 minutes to allow the proteins to stack, and then increase the voltage to 120-150V for the remainder of the run (approximately 60-90 minutes), or until the dye front reaches the bottom of the gel.[17][18]

Protein Transfer

Transferring the separated proteins from the gel to a membrane (PVDF or nitrocellulose) is crucial for subsequent antibody detection. A wet transfer is generally recommended for efficient transfer of proteins in the size range of FEN1.[16][19]

Materials:

-

PVDF or nitrocellulose membrane (0.45 µm pore size)

-

Filter paper

-

1X Transfer Buffer (see table below for recipe)

-

Methanol (for PVDF membrane activation)

-

Transfer apparatus and power supply

Procedure:

-

If using a PVDF membrane, activate it by soaking in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer for at least 5 minutes. Nitrocellulose membranes only require equilibration in transfer buffer.

-

Soak the gel, filter papers, and sponges in 1X Transfer Buffer for 10-15 minutes.

-

Assemble the transfer "sandwich" as follows (from cathode [-] to anode [+]): sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

-

Place the sandwich into the transfer cassette and insert it into the transfer tank filled with cold 1X Transfer Buffer.

-

Perform the transfer at a constant voltage of 100V for 1 hour at 4°C.[16]

Immunodetection

Materials:

-

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody (anti-FEN1)

-

HRP-conjugated secondary antibody

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

After transfer, wash the membrane briefly with TBST.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-FEN1 antibody diluted in Blocking Buffer. The incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. (See table below for recommended dilutions).

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the FEN1 Western blot protocol.

Table 1: Recommended Primary Antibody Dilutions for FEN1

| Antibody Type | Supplier | Catalog Number | Recommended Dilution |

| Rabbit Polyclonal | Cell Signaling Technology | #2746 | 1:1000[7] |

| Rabbit Polyclonal | Proteintech | 14768-1-AP | 1:1000 - 1:4000[13] |

| Mouse Monoclonal (4E7) | Thermo Fisher Scientific | MA1-23228 | 1:500 - 1:3000[20] |

| Rabbit Polyclonal | Abbexa | abx002154 | 1:500 - 1:3000[21] |

| Mouse Monoclonal | RayBiotech | 112-10149 | 1:1000[6] |

Table 2: Buffer Compositions

| Buffer | Components |

| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 8.0150 mM NaCl1% NP-40 or Triton X-1000.5% Sodium Deoxycholate0.1% SDSAdd fresh protease and phosphatase inhibitors |

| 1X SDS-PAGE Running Buffer | 25 mM Tris base192 mM Glycine0.1% SDS |

| 1X Wet Transfer Buffer | 25 mM Tris base192 mM Glycine20% Methanol |

| TBST (Wash Buffer) | 20 mM Tris-HCl, pH 7.5150 mM NaCl0.1% Tween-20 |

Expected Results

Upon successful completion of the Western blot, a single band should be detected at approximately 42-48 kDa , which corresponds to the molecular weight of FEN1.[5][6][7][13][15] The intensity of this band will be proportional to the amount of FEN1 protein in the sample. Cell lysates from HeLa and Jurkat cells should produce a clear band for FEN1, serving as positive controls.[6][7][13]

Conclusion

This detailed protocol provides a robust framework for the detection of FEN1 protein levels using Western blotting. Adherence to these guidelines, along with careful optimization of antibody concentrations and incubation times, will enable researchers to obtain reliable and reproducible data. This is essential for advancing our understanding of FEN1's role in disease and for the development of novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse FEN1 protein (ABIN3133956) [antibodies-online.com]

- 6. raybiotech.com [raybiotech.com]

- 7. FEN-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. mdpi.com [mdpi.com]

- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. youtube.com [youtube.com]

- 13. FEN1 antibody (14768-1-AP) | Proteintech [ptglab.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 17. reddit.com [reddit.com]

- 18. SDS-PAGE Protocol | Rockland [rockland.com]

- 19. Western blot transfer techniques | Abcam [abcam.com]

- 20. FEN1 Monoclonal Antibody (4E7) (MA1-23228) [thermofisher.com]

- 21. abbexa.com [abbexa.com]

Application Notes and Protocols for High-Throughput Screening of Fen1-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its overexpression is associated with various cancers, making it a compelling therapeutic target.[2] Fen1-IN-6 is a potent inhibitor of FEN1, demonstrating significant potential in cancer therapy research. These application notes provide detailed protocols for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize FEN1 inhibitors.

This compound: A Potent FEN1 Inhibitor

This compound is a small molecule inhibitor of Flap endonuclease-1 (FEN1) with a high degree of potency. It also exhibits inhibitory activity against the related endonuclease, xeroderma pigmentosum G (XPG).[3]

Quantitative Data for this compound

| Parameter | Value | Reference |

| FEN1 IC50 | 10 nM | [3][4] |

| XPG IC50 | 23 nM | [3] |

| Molecular Weight | 324.33 g/mol | [3] |

| Formula | C12H8N2O5S2 | [3] |

FEN1 Signaling Pathway in DNA Repair

FEN1 plays a crucial role in maintaining genomic stability by resolving 5' flap structures that arise during DNA replication and repair. The inhibition of FEN1 disrupts these processes, leading to an accumulation of DNA damage and potentially apoptosis in cancer cells.

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Over-expression and hypomethylation of flap endonuclease 1 gene in breast and other cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for In Vivo Xenograft Studies Using a FEN1 Inhibitor

Note: While the specific compound "Fen1-IN-6" was not identified in publicly available research, this document provides a detailed overview and protocol based on a representative and well-characterized Flap Endonuclease 1 (FEN1) inhibitor, referred to as Compound 8 (C8) in peer-reviewed literature. These guidelines are intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of FEN1 inhibitors in preclinical cancer models.

Introduction to FEN1 Inhibition in Cancer Therapy

Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in the maturation of Okazaki fragments during lagging-strand synthesis and in the base excision repair pathway.[1][2] In many types of cancer, FEN1 is overexpressed, contributing to genome stability and cell proliferation.[3] Inhibition of FEN1 has emerged as a promising anti-cancer strategy, especially in tumors with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[4][5] This creates a synthetic lethal interaction where the inhibition of FEN1 in HR-deficient cancer cells leads to an accumulation of DNA damage and subsequent cell death.[4][6]

Mechanism of Action of FEN1 Inhibitors

FEN1 inhibitors function by blocking the nuclease activity of the FEN1 protein.[7] This disruption of DNA replication and repair leads to the accumulation of unresolved DNA flap structures, causing replication stress and the formation of DNA double-strand breaks (DSBs).[3][4] In cancer cells with compromised HR repair pathways, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[3][5]

Data Presentation: In Vivo Efficacy of FEN1 Inhibitor (Compound C8)

The following tables summarize the quantitative data from in vivo xenograft studies using the FEN1 inhibitor Compound C8.

Table 1: Animal Model and Xenograft Establishment

| Parameter | Description |

| Animal Model | Immunocompromised Mice (e.g., Nude or NSG mice) |

| Cell Lines | HCC1806 (human breast cancer), HCT116 (human colon cancer), MDA-MB-231 (human breast cancer)[8] |

| Cell Inoculation | 2 x 10^6 cells in PBS and Matrigel (1:1) subcutaneously in the flank[9] |

| Tumor Volume Monitoring | Measured every 6 days using calipers; Volume = (length x width^2)/2[9] |

Table 2: Dosing and Administration of FEN1 Inhibitor (Compound C8)

| Parameter | Description |

| Compound | FEN1 Inhibitor Compound 8 (C8)[8] |

| Dosage | 20 mg/kg[8] |

| Administration Route | Intraperitoneal (i.p.) injection[8] |

| Dosing Schedule | Every 12 hours[8] |

| Vehicle Control | Dimethyl sulfoxide (DMSO) or other appropriate vehicle |

Table 3: Summary of In Vivo Anti-Tumor Efficacy of Compound C8

| Cell Line | Sensitivity to C8 (In Vitro) | In Vivo Tumor Growth Inhibition |

| HCC1806 | Sensitive | Significant reduction in tumor growth compared to vehicle control[8] |

| HCT116 | Sensitive | Significant reduction in tumor growth compared to vehicle control[8] |

| MDA-MB-231 | Relatively Resistant | No significant inhibition of tumor growth[8][10] |

Experimental Protocols

Protocol 1: Human Cancer Cell Xenograft Establishment in Mice

-

Cell Culture: Culture human cancer cell lines (e.g., HCC1806, HCT116) in their recommended growth medium until they reach 80-90% confluency.

-

Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell concentration to 2 x 10^7 cells/mL.

-

Injection: Mix the cell suspension 1:1 with Matrigel. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 6 days and calculate the tumor volume.

Protocol 2: In Vivo Efficacy Study of FEN1 Inhibitor

-

Animal Grouping: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Preparation: Prepare the FEN1 inhibitor (Compound C8) at a concentration that allows for the administration of 20 mg/kg in a suitable injection volume. The compound should be dissolved in an appropriate vehicle (e.g., DMSO). Prepare the vehicle control solution.

-

Compound Administration: Administer the FEN1 inhibitor (20 mg/kg) or vehicle control to the respective groups via intraperitoneal injection every 12 hours.

-

Data Collection:

-

Measure tumor volumes every 6 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size. Euthanize the mice at the end of the study and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualizations

Caption: Signaling pathway of FEN1 inhibition in HR-deficient cancer cells.

Caption: Experimental workflow for in vivo xenograft studies of a FEN1 inhibitor.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for FEN1 Inhibitor Administration in Mouse Models of Ovarian Cancer

A-Level Summary for Drug Development Professionals: